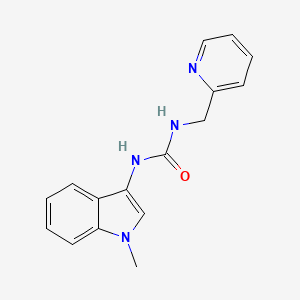

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea

Description

1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic urea derivative featuring a 1-methylindole moiety linked via a urea bridge to a pyridin-2-ylmethyl group. Indole derivatives are widely studied for their biological activities, particularly in oncology, due to their structural resemblance to endogenous biomolecules and capacity for targeted interactions with enzymes or receptors .

Properties

IUPAC Name |

1-(1-methylindol-3-yl)-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-20-11-14(13-7-2-3-8-15(13)20)19-16(21)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGILJDQATSZVON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole and 2-pyridinemethanol.

Formation of Urea Derivative: The key step involves the reaction of 1-methyl-1H-indole with 2-pyridinemethanol in the presence of a suitable coupling reagent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), to form the urea linkage.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the urea moiety.

Substitution: The indole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of novel catalysts and ligands for chemical reactions.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interactions with proteins and enzymes.

Medicine: The compound is explored for its therapeutic potential, particularly in the development of drugs targeting specific diseases. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Oncology

Enzastaurin Hydrochloride

- Structure : 3-(1-Methyl-1H-indol-3-yl)-4-{1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indol-3-yl}-1H-pyrrole-2,5-dione hydrochloride .

- Key Differences : Replaces the urea group with a pyrrole-2,5-dione core and introduces a piperidin-4-yl group.

- Activity: Enzastaurin is a protein kinase C inhibitor with antineoplastic properties, demonstrating the importance of indole and pyridylmethyl groups in kinase targeting.

Patent Compound (2,5-Dione Derivative)

- Structure: 2,5-Dione-3-(1-methyl-1H-indol-3-yl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indol-3-yl]-1H-pyrrole mono-hydrochloride salt .

- Key Differences : Incorporates a second indole ring and a piperidine group, increasing molecular complexity and likely altering target specificity.

- Application : Used in cancer treatment formulations, suggesting that adding heterocyclic rings can enhance antitumor efficacy but may reduce bioavailability due to increased molecular weight.

Urea-Based Derivatives with Varied Substituents

1-(3-Chloro-4-Fluorophenyl)-3-(1-Methyl-1H-Indol-3-Yl)Urea

- Structure : Substitutes pyridin-2-ylmethyl with a 3-chloro-4-fluorophenyl group .

- Molecular Weight : 317.748 g/mol.

2PU-3 (1-(4-Chlorophenyl)-3-(Pyridin-2-Ylmethyl)Urea)

- Structure : Retains the pyridin-2-ylmethyl group but replaces indole with a 4-chlorophenyl group .

- Activity : Functions as a cytokinin in plant biology, indicating that indole-to-aryl substitutions can shift applications from mammalian therapeutics to agricultural uses.

Positional Isomers and Core Modifications

1-(1-Methyl-1H-Indol-5-Yl)-3-(Pyridin-3-Yl)Urea

- Structure : Indole substituent at the 5-position instead of 3-position; pyridine at the 3-position .

- Molecular Weight : 266.30 g/mol.

- Impact : Positional isomerism may alter binding kinetics due to steric or electronic effects, as indole-3-yl groups often participate in π-π stacking more effectively than indole-5-yl.

(2E)-1-(1-Methyl-1H-Indol-3-Yl)-3-Phenylprop-2-En-1-One

- Structure: Replaces urea with a propenone (chalcone) group .

- Activity : Exhibits antimalarial activity, underscoring how core functional group changes (urea vs. ketone) can redirect biological activity to entirely different therapeutic areas.

Biological Activity

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its anticancer, antibacterial, and antifungal properties, supported by relevant data and case studies.

- Molecular Formula : C18H20N4O2

- Molecular Weight : 324.37 g/mol

- CAS Number : 941988-48-3

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties.

Key Findings:

-

Cell Line Studies :

- The compound shows effectiveness against various cancer cell lines, including prostate, lung, and cervical cancer cells. In vitro studies have reported IC50 values ranging from 7 to 20 µM, indicating potent activity against these malignancies .

- A bis-thiourea structure derived from similar compounds demonstrated efficacy against human leukemia cell lines with IC50 values as low as 1.50 µM .

- Mechanism of Action :

Antibacterial Activity

The compound also exhibits significant antibacterial properties.

Key Findings:

-

Minimum Inhibitory Concentration (MIC) :

- The compound showed antibacterial activity against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with MIC values ranging from 40 to 50 µg/mL .

- Comparative studies highlighted that the inhibition zones for these compounds were comparable to standard antibiotics like ceftriaxone, demonstrating their potential as alternative therapeutic agents .

- Resistance Mechanisms :

Antifungal Activity

While less studied than its antibacterial and anticancer properties, preliminary data suggest potential antifungal activity.

Findings:

- Compounds related to this compound have shown promise in inhibiting fungal growth, although specific data on this compound is limited and requires further investigation .

Data Summary Table

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Prostate Cancer Study : A study conducted on prostate cancer cell lines showed a significant reduction in cell viability upon treatment with the compound, correlating with its IC50 values .

- Antibacterial Efficacy : Research involving multidrug-resistant bacterial strains demonstrated that derivatives of this compound could effectively inhibit bacterial growth, suggesting its potential utility in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.